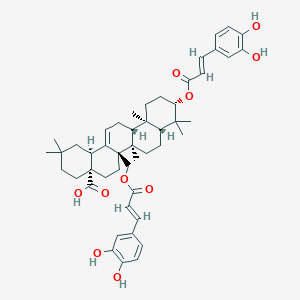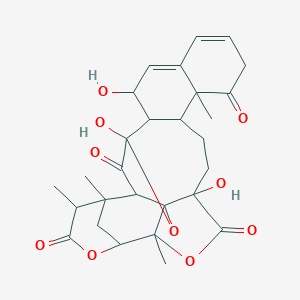
2-(2,6-dichlorophenyl)-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dichlorophenyl)-N-(3-pyridinylmethyl)acetamide, commonly known as DPA, is a synthetic compound that belongs to the class of N-acylpyridine derivatives. It has been identified as a potential drug candidate due to its diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Wirkmechanismus
The exact mechanism of action of DPA is not fully understood. However, it has been proposed that DPA exerts its biological effects by modulating the activity of ion channels and receptors in the central nervous system. DPA has been shown to interact with the GABAA receptor, which is involved in the regulation of neuronal excitability. It has also been suggested that DPA may inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of inflammatory mediators.
Biochemical and Physiological Effects:
DPA has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. DPA has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. In addition, DPA has been found to increase the activity of the GABAA receptor, which is involved in the regulation of neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPA is its diverse biological activities, which make it a potential drug candidate for the treatment of various diseases. In addition, DPA has been shown to have a good safety profile in animal studies. However, one of the limitations of DPA is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical trials to evaluate its efficacy and safety in humans.
Zukünftige Richtungen
There are several future directions for the research on DPA. One direction is to investigate its potential therapeutic applications in various diseases, such as epilepsy, chronic pain, and inflammation. Another direction is to explore its mechanism of action and identify the molecular targets involved in its biological effects. In addition, the development of novel formulations or delivery systems may improve the solubility and bioavailability of DPA, making it a more viable drug candidate for clinical use.
Conclusion:
DPA is a synthetic compound that exhibits diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of DPA involves the reaction between 2,6-dichloroaniline and 3-pyridinemethanol, and the purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC. DPA exerts its biological effects by modulating the activity of ion channels and receptors in the central nervous system. It has been found to have a range of biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and the inhibition of cyclooxygenase enzymes. While there are some limitations to the use of DPA, such as its low solubility in water, it remains a promising drug candidate for the treatment of various diseases.
Synthesemethoden
The synthesis of DPA involves the reaction between 2,6-dichloroaniline and 3-pyridinemethanol in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to obtain the final product, DPA. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. DPA has also been investigated for its anticonvulsant activity, and it has been found to be effective in reducing seizures in animal models of epilepsy.
Eigenschaften
Produktname |
2-(2,6-dichlorophenyl)-N-(3-pyridinylmethyl)acetamide |
|---|---|
Molekularformel |
C14H12Cl2N2O |
Molekulargewicht |
295.2 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C14H12Cl2N2O/c15-12-4-1-5-13(16)11(12)7-14(19)18-9-10-3-2-6-17-8-10/h1-6,8H,7,9H2,(H,18,19) |
InChI-Schlüssel |
RXLMRYSVQMOULW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CN=CC=C2)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CN=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B239956.png)
![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)

![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)

![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)



![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)

![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)
